

5-Nitro-1,2-benzisoxazole: A Comparative Analysis of Its Antimicrobial Potential

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Compound of Interest

Compound Name: 5-Nitro-1,2-benzisoxazole

Cat. No.: B1295443

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The landscape of antimicrobial drug discovery is in constant evolution, driven by the urgent need for novel scaffolds to combat the growing threat of antibiotic resistance. Among the heterocyclic compounds showing promise, the 1,2-benzisoxazole core has emerged as a "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This guide provides a comparative analysis of **5-Nitro-1,2-benzisoxazole** against other established antimicrobial scaffolds, offering insights for researchers, scientists, and drug development professionals. While direct antimicrobial data for **5-Nitro-1,2-benzisoxazole** is limited in publicly available literature, this comparison draws upon data from closely related benzisoxazole derivatives and established antimicrobial classes to provide a comprehensive overview of its potential.

Mechanisms of Action: A Head-to-Head Comparison

The efficacy of an antimicrobial agent is fundamentally linked to its mechanism of action. Different scaffolds target distinct cellular processes, leading to varied spectrums of activity and potential for resistance development. A comparative overview of the proposed or established mechanisms of action is presented in Table 1.

Table 1: Comparison of Antimicrobial Mechanisms of Action

Antimicrobial Scaffold	Primary Mechanism of Action	Molecular Target(s)	Effect
1,2-Benzisoxazole	<p>Inhibition of bacterial metabolic pathways.</p> <p>For the derivative 3,6-dihydroxy-1,2-benzisoxazole, it is suggested to be the inhibition of chorismate pyruvate-lyase (CPL), an enzyme involved in the biosynthesis of 4-hydroxybenzoate, a precursor for ubiquinone.[1][2][3]</p> <p>Other benzisoxazole derivatives act as bacterial type-II topoisomerase inhibitors.[4]</p>	Chorismate pyruvate-lyase, DNA gyrase, Topoisomerase IV	Bacteriostatic or Bactericidal
Benzimidazole	<p>Inhibition of nucleic acid synthesis and disruption of cellular integrity.[5] Some derivatives are also known to inhibit DNA gyrase.[5]</p>	DNA, RNA, DNA gyrase	Bacteriostatic or Bactericidal
Nitroimidazole	<p>Production of cytotoxic reactive nitroso radicals that induce DNA damage.</p> <p>[6][7][8][9] This activation occurs</p>	DNA	Bactericidal

	under anaerobic conditions.[6][7]		
Quinolone	Inhibition of DNA replication and repair by targeting bacterial type II topoisomerases.[10][11][12][13][14]	DNA gyrase, Topoisomerase IV	Bactericidal
Sulfonamide	Competitive inhibition of dihydropteroate synthase (DHPS), blocking the synthesis of folic acid, an essential nutrient for bacterial growth.[15][16]	Dihydropteroate synthase (DHPS)	Bacteriostatic

Comparative Antimicrobial Efficacy: A Look at the Data

A direct comparison of antimicrobial potency is best achieved through the analysis of Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that inhibits the visible growth of a microorganism. While specific MIC data for **5-Nitro-1,2-benzisoxazole** is not readily available, Table 2 summarizes the reported MIC values for a relevant benzisoxazole derivative and other comparator antimicrobial scaffolds against a range of clinically significant pathogens. It is important to note that these values are compiled from various studies and direct, side-by-side experimental comparisons may yield different results.

Table 2: Comparative In Vitro Antimicrobial Activity (MIC in µg/mL)

Pathogen	1,2-Benzisoxazole Derivative ¹	Benzimidazole Derivatives ²	Nitroimidazole Derivatives ³	Quinolone Derivatives ⁴	Sulfonamide Derivatives ⁵
Staphylococcus aureus	-	2 - >256	>1000 (aerobic)	0.12 - >128	64 - >512
Escherichia coli	0.31 - 0.63	4 - >256	>1000 (aerobic)	0.015 - >128	>64
Acinetobacter baumannii	6.25 - 50	-	-	0.25 - >128	-
Pseudomonas aeruginosa	-	8 - >800	>1000 (aerobic)	0.5 - >128	-
Anaerobic Bacteria	-	-	0.25 - 16	-	-

¹Data for 3,6-dihydroxy-1,2-benzisoxazole against A. baumannii and E. coli MDR strains.[1]

²Represents a range of MIC values for various benzimidazole derivatives against different strains. ³Nitroimidazoles are primarily active against anaerobic bacteria. ⁴Represents a range of MIC values for different generations of quinolones. ⁵Represents a range of MIC values for various sulfonamide derivatives.

Experimental Protocols: Determining Antimicrobial Susceptibility

The determination of Minimum Inhibitory Concentration (MIC) is a cornerstone of antimicrobial research. The following is a detailed methodology for the broth microdilution method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method for MIC Determination

1. Preparation of Materials:

- **Test Compound:** Prepare a stock solution of the test compound (e.g., **5-Nitro-1,2-benzisoxazole**) in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
- **Bacterial Strains:** Use standardized bacterial strains (e.g., from ATCC) and clinical isolates. Subculture the strains on appropriate agar plates to ensure purity and viability.
- **Growth Medium:** Prepare sterile cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria.
- **96-Well Microtiter Plates:** Use sterile, U-bottomed 96-well plates.

2. Inoculum Preparation:

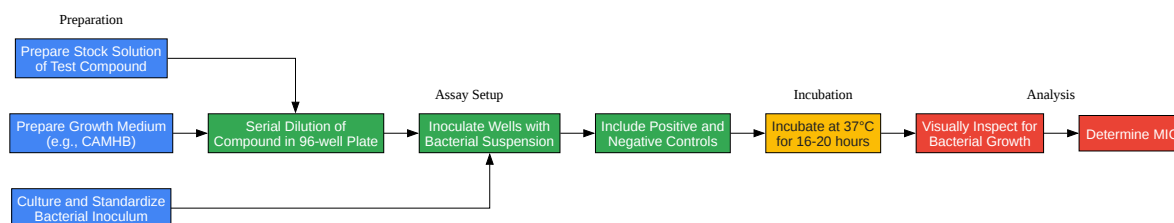
- Aseptically pick 3-5 well-isolated colonies of the test bacterium from an agar plate and inoculate into a tube containing sterile saline or broth.
- Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately $1-2 \times 10^8$ colony-forming units (CFU)/mL.
- Dilute the standardized inoculum in the growth medium to achieve a final concentration of approximately 5×10^5 CFU/mL in each well of the microtiter plate.

3. Assay Procedure:

- Perform serial two-fold dilutions of the test compound in the 96-well plate using the growth medium. The typical final volume in each well is 100 μ L.
- Inoculate each well (except for the sterility control) with the prepared bacterial suspension.
- Include a positive control (bacterial suspension in medium without the test compound) and a negative/sterility control (medium only).
- Seal the plates and incubate at 35-37°C for 16-20 hours under ambient air conditions.

4. Determination of MIC:

- Following incubation, visually inspect the plates for bacterial growth (turbidity).
- The MIC is the lowest concentration of the test compound at which there is no visible growth.

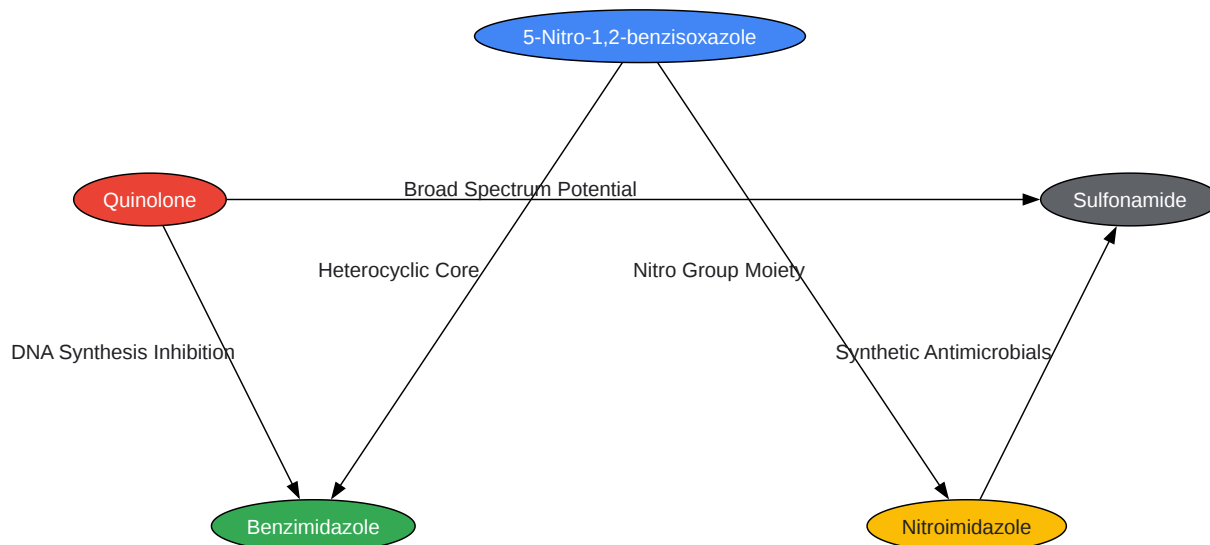


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Workflow for Minimum Inhibitory Concentration (MIC) determination.

Comparative Overview of Antimicrobial Scaffolds

The selection of a scaffold for drug development depends on a multitude of factors beyond just antimicrobial potency. The following diagram illustrates a conceptual comparison of the key attributes of the discussed antimicrobial scaffolds.



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Conceptual relationship between antimicrobial scaffolds.

Conclusion

The **5-Nitro-1,2-benzisoxazole** scaffold represents an intriguing starting point for the development of novel antimicrobial agents. While direct evidence of its antimicrobial efficacy is currently lacking in peer-reviewed literature, the broader class of benzisoxazoles has demonstrated significant potential, with some derivatives exhibiting potent activity against challenging Gram-negative pathogens. Its structural similarity to other nitro-containing antimicrobials like nitroimidazoles suggests the nitro group may play a crucial role in its activity, a hypothesis that warrants experimental validation.

Compared to established scaffolds, the benzisoxazole core offers the advantage of chemical versatility, allowing for extensive structure-activity relationship studies to optimize potency,

spectrum, and pharmacokinetic properties. The potential for a novel mechanism of action, as suggested by the inhibition of chorismate pyruvate-lyase by a derivative, is particularly exciting in the context of overcoming existing resistance mechanisms.

Future research should focus on the synthesis and in-depth antimicrobial evaluation of **5-Nitro-1,2-benzisoxazole** and its analogs against a wide panel of clinically relevant bacteria and fungi. Elucidating its precise mechanism of action will be critical in understanding its potential and guiding further development. For researchers in the field, the 1,2-benzisoxazole scaffold, and specifically its nitro-substituted derivatives, remains a promising frontier in the quest for the next generation of antimicrobial drugs.

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